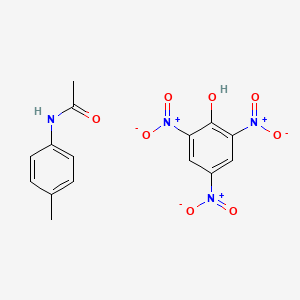
N-(4-methylphenyl)acetamide;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)acetamide;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: N-(4-methylphenyl)acetamide and 2,4,6-trinitrophenol. N-(4-methylphenyl)acetamide, also known as p-acetotoluidide, is an organic compound with the molecular formula C9H11NO. It is commonly used in the synthesis of various pharmaceuticals and dyes. 2,4,6-trinitrophenol, also known as picric acid, is a well-known explosive compound with the molecular formula C6H3N3O7. It is used in the manufacture of explosives, dyes, and as a reagent in chemical analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
N-(4-methylphenyl)acetamide
Synthesis: N-(4-methylphenyl)acetamide can be synthesized by the acetylation of p-toluidine with acetic anhydride. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid.
Reaction Conditions: The reaction is carried out at elevated temperatures (around 100°C) for several hours to ensure complete acetylation.
-
2,4,6-trinitrophenol
Synthesis: 2,4,6-trinitrophenol is synthesized by the nitration of phenol with a mixture of concentrated sulfuric acid and nitric acid. The nitration process involves the stepwise introduction of nitro groups to the phenol ring.
Reaction Conditions: The reaction is highly exothermic and requires careful temperature control (below 30°C) to prevent runaway reactions. The nitration is typically carried out in a fume hood due to the release of toxic gases.
Industrial Production Methods
N-(4-methylphenyl)acetamide: Industrial production involves the same acetylation process but on a larger scale, with continuous monitoring and control of reaction parameters to ensure high yield and purity.
2,4,6-trinitrophenol: Industrial production involves large-scale nitration reactors with advanced safety measures to handle the exothermic nature of the reaction and the explosive nature of the product.
Analyse Des Réactions Chimiques
Types of Reactions
-
N-(4-methylphenyl)acetamide
Oxidation: Can undergo oxidation to form corresponding carboxylic acids.
Reduction: Can be reduced to form amines.
Substitution: Can undergo electrophilic substitution reactions on the aromatic ring.
-
2,4,6-trinitrophenol
Reduction: Can be reduced to form aminophenols.
Nitration: Can undergo further nitration under controlled conditions.
Substitution: Can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
N-(4-methylphenyl)acetamide: Carboxylic acids, amines, halogenated derivatives.
2,4,6-trinitrophenol: Aminophenols, further nitrated products, substituted phenols.
Applications De Recherche Scientifique
Chemistry
N-(4-methylphenyl)acetamide: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
2,4,6-trinitrophenol: Used as a reagent in chemical analysis, particularly in the determination of metals and in the synthesis of other chemical compounds.
Biology and Medicine
N-(4-methylphenyl)acetamide: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
2,4,6-trinitrophenol:
Industry
N-(4-methylphenyl)acetamide: Used in the manufacture of dyes and pigments.
2,4,6-trinitrophenol: Used in the manufacture of explosives, dyes, and as a stabilizer for certain materials.
Mécanisme D'action
N-(4-methylphenyl)acetamide
Mechanism: Acts by inhibiting specific enzymes or receptors in the body, leading to its pharmacological effects.
Molecular Targets: Targets enzymes involved in pain and inflammation pathways.
2,4,6-trinitrophenol
Mechanism: Acts as an oxidizing agent, leading to the release of energy in explosive reactions.
Molecular Targets: Reacts with reducing agents and organic materials, leading to rapid oxidation and energy release.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methylphenyl)acetamide: Similar compounds include N-acetyl-p-toluidine, p-acetotoluidide, and p-methylacetanilide.
2,4,6-trinitrophenol: Similar compounds include 2,4-dinitrophenol, 2,6-dinitrophenol, and 4-nitrophenol.
Uniqueness
N-(4-methylphenyl)acetamide: Unique due to its specific substitution pattern on the aromatic ring, leading to distinct chemical and pharmacological properties.
2,4,6-trinitrophenol: Unique due to its high nitration level, making it a powerful explosive and a useful reagent in chemical analysis.
Propriétés
Numéro CAS |
114069-80-6 |
|---|---|
Formule moléculaire |
C15H14N4O8 |
Poids moléculaire |
378.29 g/mol |
Nom IUPAC |
N-(4-methylphenyl)acetamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H11NO.C6H3N3O7/c1-7-3-5-9(6-4-7)10-8(2)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6H,1-2H3,(H,10,11);1-2,10H |
Clé InChI |
GBEJKLXAXJIFOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


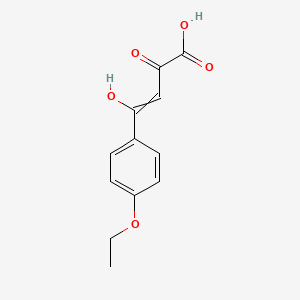
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde](/img/structure/B14310763.png)
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-](/img/structure/B14310765.png)
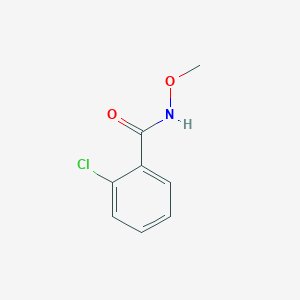
![3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate](/img/structure/B14310770.png)
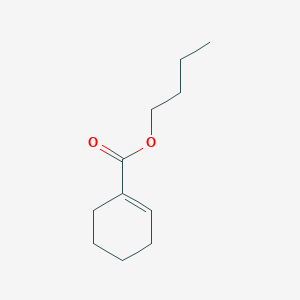


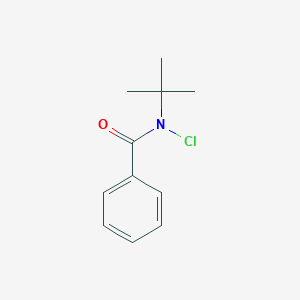
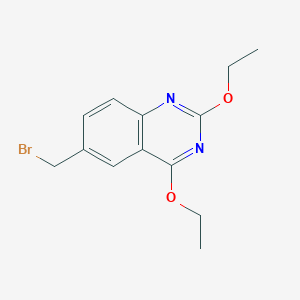
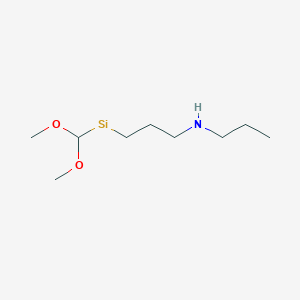
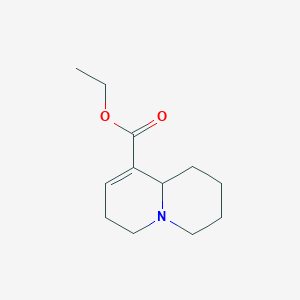
![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)
![6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14310831.png)
